molecular formula C17H16N2O3 B1657912 (7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone CAS No. 586414-25-7

(7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone

Cat. No.: B1657912
CAS No.: 586414-25-7
M. Wt: 296.32 g/mol
InChI Key: GBSGKIAPFLCQJP-UHFFFAOYSA-N
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Description

(7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is characterized by the presence of a tetrahydroquinoline core, a methyl group at the 7th position, and a nitrobenzoyl group at the 1st position. Quinoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline, 1,2,3,4-tetrahydro-7-methyl-1-(4-nitrobenzoyl)- typically involves the hydrogenation of quinoline derivatives. The hydrogenation process can be carried out using homogeneous catalysts, and asymmetric hydrogenation has been demonstrated . Another method involves the preparation from 1-indanone (benzocyclopentanone) .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on greener and more sustainable chemical processes. These methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Chemical Reactions Analysis

Types of Reactions

(7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

(7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of quinoline, 1,2,3,4-tetrahydro-7-methyl-1-(4-nitrobenzoyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydroquinoline derivatives such as oxamniquine, dynemycin, viratmycin, and nicainoprol .

Uniqueness

(7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrobenzoyl group enhances its reactivity and potential biological activities compared to other tetrahydroquinoline derivatives .

Properties

CAS No.

586414-25-7

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

(7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone

InChI

InChI=1S/C17H16N2O3/c1-12-4-5-13-3-2-10-18(16(13)11-12)17(20)14-6-8-15(9-7-14)19(21)22/h4-9,11H,2-3,10H2,1H3

InChI Key

GBSGKIAPFLCQJP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(CCCN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=C1

Canonical SMILES

CC1=CC2=C(CCCN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=C1

Origin of Product

United States

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